molecular formula C15H17NO2 B13908965 benzyl (3R)-3-ethynylpiperidine-1-carboxylate

benzyl (3R)-3-ethynylpiperidine-1-carboxylate

Cat. No.: B13908965
M. Wt: 243.30 g/mol
InChI Key: KBNFDNHGSXITIT-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3R)-3-ethynylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with an ethynyl group at the 3-position and a carboxylate ester at the 1-position. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R)-3-ethynylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The carboxylate ester can be formed by reacting the piperidine derivative with benzyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl or ethylene group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethynyl group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Ethyl or ethylene derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (3R)-3-ethynylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of benzyl (3R)-3-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperidine: Lacks the ethynyl and carboxylate groups, making it less versatile in chemical reactions.

    Ethynylpiperidine: Lacks the benzyl group, which reduces its potential for π-π interactions.

    Piperidine-1-carboxylate: Lacks both the benzyl and ethynyl groups, limiting its applications.

Uniqueness

Benzyl (3R)-3-ethynylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the benzyl group enhances its ability to participate in π-π interactions, while the ethynyl group provides a site for further functionalization. The carboxylate ester increases its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

benzyl (3R)-3-ethynylpiperidine-1-carboxylate

InChI

InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2/t13-/m0/s1

InChI Key

KBNFDNHGSXITIT-ZDUSSCGKSA-N

Isomeric SMILES

C#C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.